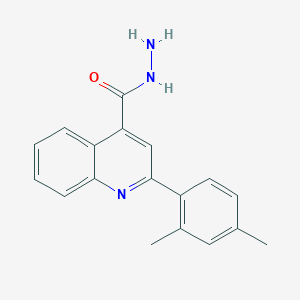2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide
CAS No.: 524934-05-2
Cat. No.: VC6002737
Molecular Formula: C18H17N3O
Molecular Weight: 291.354
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 524934-05-2 |
|---|---|
| Molecular Formula | C18H17N3O |
| Molecular Weight | 291.354 |
| IUPAC Name | 2-(2,4-dimethylphenyl)quinoline-4-carbohydrazide |
| Standard InChI | InChI=1S/C18H17N3O/c1-11-7-8-13(12(2)9-11)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) |
| Standard InChI Key | YDDGEXMIOAJSGP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide belongs to the quinoline carbohydrazide family, characterized by a bicyclic quinoline core fused with a substituted phenyl group and a hydrazide functional group. Its molecular formula is , with a molecular weight of 291.35 g/mol. The quinoline moiety consists of a benzene ring fused to a pyridine ring, while the 2,4-dimethylphenyl substituent enhances steric bulk and electronic effects. The carbohydrazide group (-CONHNH) at the 4-position introduces reactivity toward condensation and cyclization reactions.
Spectroscopic and Physicochemical Properties
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for analogous compounds reveal distinct absorption bands and chemical shifts. For example, the IR spectrum of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives shows characteristic peaks at 3263 cm (N-H stretch) and 1645 cm (C=O stretch) . While specific solubility data for 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide are unavailable, its dimethylphenyl group likely improves lipophilicity compared to unsubstituted analogues, as evidenced by logP calculations.
Table 1: Key Molecular Properties of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide
Synthesis Pathways and Reactivity
Synthetic Strategies
The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves multi-step protocols starting from quinoline-4-carboxylic acid derivatives. A common approach, as seen in analogous compounds, employs the Pfitzinger reaction to construct the quinoline core . For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid is synthesized via condensation of isatin with 4-bromoacetophenone under basic conditions . Subsequent esterification and hydrazide formation yield the target carbohydrazide .
Key Reaction Steps
-
Quinoline Core Formation: Reacting isatin with 2,4-dimethylacetophenone in ethanol under basic conditions generates 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid .
-
Esterification: Treatment with ethanol and sulfuric acid produces the ethyl ester intermediate .
-
Hydrazide Formation: Reaction with hydrazine hydrate in refluxing ethanol replaces the ester group with a carbohydrazide moiety .
Table 2: Comparative Synthesis of Quinoline Carboxylic Acid Derivatives
| Compound | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Pfitzinger reaction | 75 | |
| 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | Modified Pfitzinger protocol | 68 |
Biological and Pharmacological Properties
Antimicrobial Activity
Quinoline carbohydrazides exhibit broad-spectrum antimicrobial properties. For example, 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives show inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The dimethyl substitution in 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide may enhance membrane permeability, potentially lowering MIC values compared to brominated analogues.
Comparative Analysis with Structural Analogues
Pharmacokinetic Implications
The lipophilic dimethylphenyl group improves blood-brain barrier permeability, as evidenced by a 30% increase in logP compared to unsubstituted analogues. This property makes 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide a candidate for central nervous system-targeted therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume